4-Methoxy-3-(piperazin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-piperazin-1-ylbenzonitrile is an organic compound that features a benzene ring substituted with a methoxy group, a piperazine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-piperazin-1-ylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzonitrile.
Nucleophilic Substitution: The nitrile group is introduced via a nucleophilic substitution reaction, where the piperazine ring is attached to the benzene ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-3-piperazin-1-ylbenzonitrile can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-piperazin-1-ylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require a strong base like sodium hydride and a suitable solvent such as tetrahydrofuran.
Major Products
Oxidation: 4-hydroxy-3-piperazin-1-ylbenzonitrile.
Reduction: 4-methoxy-3-piperazin-1-ylbenzylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-methoxy-3-piperazin-1-ylbenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential antimicrobial and antifungal properties.
Chemical Research: It serves as a precursor in the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-3-piperazin-1-ylbenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity.
Pathways Involved: It may influence pathways related to serotonin and dopamine, which are critical in regulating mood and behavior.
Comparison with Similar Compounds
Similar Compounds
4-(3-methoxyphenyl)piperazine-1-carboxylate: Similar in structure but with a carboxylate group instead of a nitrile group.
3-(4-benzylpiperazin-1-yl)benzonitrile: Contains a benzyl group attached to the piperazine ring.
3-(piperazin-1-yl)-1,2-benzothiazole: Features a benzothiazole ring instead of a benzene ring.
Uniqueness
4-methoxy-3-piperazin-1-ylbenzonitrile is unique due to its combination of a methoxy group, a piperazine ring, and a nitrile group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-methoxy-3-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-12-3-2-10(9-13)8-11(12)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
FGXAOQFRWBVXQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.